molecular formula C12H9N3 B15251986 2-([4,4'-Bipyridin]-2-yl)acetonitrile

2-([4,4'-Bipyridin]-2-yl)acetonitrile

Cat. No.: B15251986
M. Wt: 195.22 g/mol
InChI Key: JRRSARBHSYIWQG-UHFFFAOYSA-N
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Description

2-([4,4'-Bipyridin]-2-yl)acetonitrile is a nitrogen-containing heterocyclic compound featuring a 4,4'-bipyridine backbone substituted with an acetonitrile group at the 2-position. This structure combines the rigid, planar geometry of bipyridine with the reactive nitrile moiety, making it valuable in coordination chemistry and materials science. Its applications span the development of metal-organic frameworks (MOFs), optoelectronic materials, and catalysts due to its ability to act as a bifunctional ligand, coordinating via both pyridyl nitrogen atoms and the nitrile group .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-(4-pyridin-4-ylpyridin-2-yl)acetonitrile

InChI

InChI=1S/C12H9N3/c13-5-1-12-9-11(4-8-15-12)10-2-6-14-7-3-10/h2-4,6-9H,1H2

InChI Key

JRRSARBHSYIWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([4,4’-Bipyridin]-2-yl)acetonitrile typically involves the reaction of 4,4’-bipyridine with acetonitrile under specific conditions. One common method involves the use of a decarboxylation reaction where ethyl 2-cyano-2-(pyridine-4-yl) acetic ester is prepared from 4-chloropyridine hydrochloride. This intermediate is then reacted with dimethyl sulfoxide and lithium chloride at elevated temperatures to yield 2-([4,4’-Bipyridin]-2-yl)acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of high-purity reagents and controlled reaction conditions would be essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-([4,4’-Bipyridin]-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The bipyridine moiety can participate in substitution reactions, where substituents on the pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

2-([4,4’-Bipyridin]-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([4,4’-Bipyridin]-2-yl)acetonitrile involves its interaction with molecular targets through its bipyridine moiety. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the bipyridine unit can form stable complexes with metal ions, influencing the electronic properties of the resulting compounds .

Comparison with Similar Compounds

Structural Features

Target Compound :

  • Core Structure : 4,4'-Bipyridine.
  • Substituent : Acetonitrile (-CH₂CN) at the 2-position.
  • Key Interactions : Dual coordination sites (pyridyl N, nitrile group) for metal binding.

Analog 1: (E)-2-(6-(4′-(Diphenylamino)-[1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)acetonitrile (from )

  • Core Structure : Oxadiazolo-pyrazine fused with biphenyl.
  • Substituents: Diphenylamino and acetonitrile groups.
  • Key Interactions : Extended π-conjugation for enhanced luminescence; nitrile group participates in charge transfer .

Analog 2 : Ni(II)-based coordination polymer (from )

  • Ligands : 4,4'-Bipyridine and terephthalic acid.
  • Substituents: No nitrile group; relies on carboxylate and pyridyl coordination.
  • Key Interactions : Forms 2D layers via pyridyl-metal bonds, differing from the nitrile-mediated coordination in the target compound .

Table 1: Structural Comparison

Compound Core Structure Functional Groups Coordination Sites
Target Compound 4,4'-Bipyridine -CH₂CN Pyridyl N, nitrile
Analog 1 () Oxadiazolo-pyrazine -CH₂CN, diphenylamino Nitrile, π-conjugated system
Analog 2 () 4,4'-Bipyridine + carboxylate None (carboxylate O) Pyridyl N, carboxylate O

Target Compound :

  • Synthesized solvothermally (e.g., 120°C in acetonitrile with NiBr₂ and terephthalic acid), yielding coordination polymers .

Analog 1 :

  • Prepared via multi-step organic synthesis, including ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closing) reactions, achieving 53% yield and 99.7% purity .

Analog 2 :

  • Requires solvothermal conditions (7 days at 120°C) with NiBr₂ and 4,4'-bipyridine, emphasizing slower crystallization for MOF formation .

Key Differences :

  • The target compound’s synthesis leverages nitrile reactivity for metal coordination, whereas Analog 1 focuses on π-extension for optoelectronic tuning.

Photophysical and Electrochemical Properties

Target Compound :

  • Limited direct data, but analogous MOFs exhibit luminescence quenching due to nitrile-metal charge transfer .

Analog 1 :

  • Shows strong photoluminescence (λem = 550 nm) and reversible redox behavior (E1/2 = +0.85 V vs. Ag/AgCl) attributed to the diphenylamino group and nitrile-mediated charge transfer .

Analog 2 :

Table 2: Property Comparison

Compound Luminescence Redox Activity Thermal Stability
Target Compound Moderate (MOF-dependent) Metal-dependent High (solvothermal synthesis)
Analog 1 () Strong (550 nm) Reversible (+0.85 V) Moderate
Analog 2 () None N/A Very High (>300°C)

Target Compound :

  • Primarily used in MOFs for gas storage and catalysis, leveraging nitrile-metal bonds for structural flexibility .

Analog 1 :

  • Optoelectronic devices (e.g., OLEDs) due to high luminescence and charge transport properties .

Analog 2 :

  • Catalysis and gas separation via rigid 2D layers, lacking nitrile functionality but offering thermal robustness .

Biological Activity

2-([4,4'-Bipyridin]-2-yl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C12H10N2
  • Molecular Weight : 198.22 g/mol
  • Structure : The compound features a bipyridine moiety which is known for its ability to coordinate with metal ions, making it useful in various biochemical applications.

The biological activity of 2-([4,4'-Bipyridin]-2-yl)acetonitrile is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter degradation, which may have implications for neurodegenerative diseases.
  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways .
  • Metal Coordination : The bipyridine structure allows for coordination with metal ions, potentially enhancing its biological efficacy through metalloprotein interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-([4,4'-Bipyridin]-2-yl)acetonitrile:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
Cell LineIC50 (µM)Reference
MCF-715.0
MEL-812.5
U-93720.0

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : It has shown promising inhibition rates, which could be beneficial in treating Alzheimer's disease .
EnzymeIC50 (µM)Reference
AChE5.0
Human Carbonic Anhydrases (hCA)0.75 - 89 pM

Case Studies

  • Neuroprotective Effects : In a study focusing on neuroprotection, 2-([4,4'-Bipyridin]-2-yl)acetonitrile was administered to models of neurodegeneration, showing a reduction in neuronal cell death and improvement in cognitive function metrics .
  • Antimicrobial Activity : The compound was also tested against bacterial strains such as Staphylococcus aureus and demonstrated significant antibacterial activity with MIC values below 10 µg/mL .

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